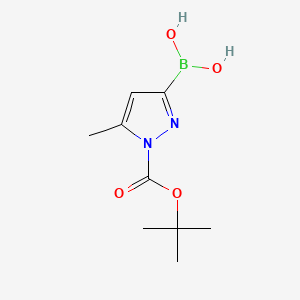
(1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrazol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The boronic acid group can be introduced through various methods, including the reaction of an organolithium or Grignard reagent with a boron-containing electrophile .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Free amine.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid in chemical reactions involves the reactivity of the boronic acid group and the stability provided by the Boc protecting group. The boronic acid group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds . The Boc group protects the amino functionality during these reactions and can be removed under acidic conditions to reveal the free amine for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid: Features a Boc-protected amino group and a boronic acid moiety.
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic ester: Similar structure but with a boronic ester group instead of a boronic acid group.
{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronate: Contains a boronate group, which is another boron-containing functional group.
Uniqueness
The uniqueness of {1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrazol-3-yl}boronic acid lies in its combination of a Boc-protected amino group and a boronic acid moiety, making it a versatile intermediate for various synthetic applications. The Boc group provides stability and protection during reactions, while the boronic acid group enables participation in Suzuki-Miyaura coupling reactions, facilitating the formation of complex organic molecules .
Propiedades
Fórmula molecular |
C9H15BN2O4 |
|---|---|
Peso molecular |
226.04 g/mol |
Nombre IUPAC |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)11-12(6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 |
Clave InChI |
JKAKOSJOTJUOEX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NN(C(=C1)C)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


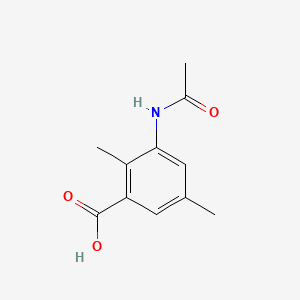
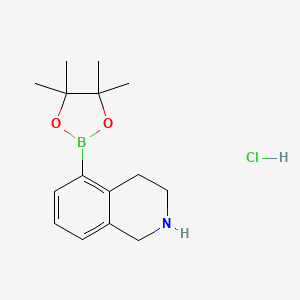

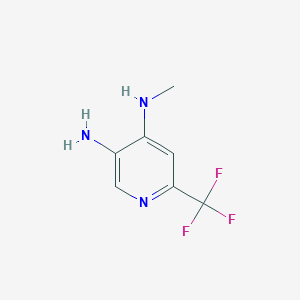

![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)
![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
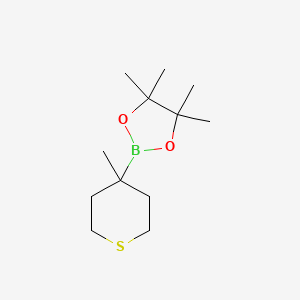
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
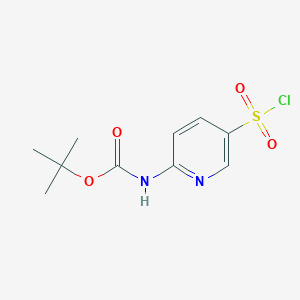
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
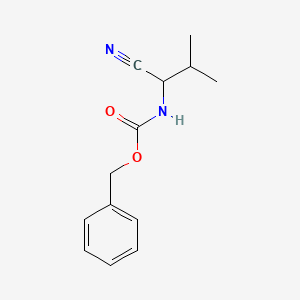
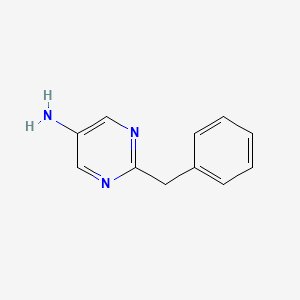
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
